7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Overview
Description
7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid is a heterocyclic compound that combines the structural features of triazole and thiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid typically involves multi-step procedures. One common method includes the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate, followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for scalability and cost-effectiveness. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound is explored for its use in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of enzyme function or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazole-thiadiazine structure but differs in the position of the nitrogen atoms.
Thiazolo[3,2-b][1,2,4]triazine: Another related compound with a different arrangement of the triazole and thiazine rings.
Uniqueness
7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to form stable interactions with various biological targets makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
7-oxo-2-phenyl-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c16-10-8(11(17)18)6-19-12-13-9(14-15(10)12)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDUYKDXQXQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CSC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745179 | |
Record name | 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-47-8 | |
Record name | 7H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-carboxylic acid, 7-oxo-2-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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